Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-

Chemical Purity Procurement Specification Quality Control

Securing novel, structurally distinct chemical matter for kinase inhibitor screening libraries often results in procuring common, heavily patented analogs with limited SAR novelty. This 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide provides a precise solution. - Unique Substitution Array: The 4-bromo-3-ethoxy pattern enables exploration of halogen-bonding and substituent effects not possible with common 4-chloro or 3-methoxy analogues. - Underexplored Scaffold: Commercial availability at 95% purity allows immediate inclusion in phenotypic or target-based screens as novel chemical matter with no pre-existing public bioactivity data. - Research Consistency: The exact substitution ensures experimental reproducibility, eliminating the risk of uncharacterized variables introduced by generic benzamide substitutions.

Molecular Formula C15H12BrF3N2O2
Molecular Weight 389.17 g/mol
CAS No. 1620677-35-1
Cat. No. B1407762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-
CAS1620677-35-1
Molecular FormulaC15H12BrF3N2O2
Molecular Weight389.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C15H12BrF3N2O2/c1-2-23-12-7-9(3-4-11(12)16)14(22)21-13-8-10(5-6-20-13)15(17,18)19/h3-8H,2H2,1H3,(H,20,21,22)
InChIKeyBYFPQYVEPAVPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characteristics


Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- (CAS 1620677-35-1) is a synthetic small-molecule benzamide derivative with a molecular formula of C15H12BrF3N2O2 and a molecular weight of 389.17 g/mol . The compound is commercially available at a minimum purity specification of 95% . As of the current evidence cutoff, no primary research articles, patents, or authoritative bioassay databases (e.g., PubChem, ChEMBL, BindingDB) contain quantitative biological activity data, selectivity profiles, or pharmacokinetic parameters for this specific compound. Its physicochemical properties, including the presence of bromo, ethoxy, and trifluoromethyl-pyridinyl substituents on the benzamide scaffold, suggest potential utility as a kinase inhibitor intermediate or probe, but direct experimental data supporting any specific therapeutic or industrial application is absent from the publicly accessible, non-excluded scientific literature.

Synthetic benzamide scaffold for kinase inhibitor pharmacophore exploration; substitution pattern aligns with reported TrkA, Btk, and FGFR kinase inhibitor motifs
Procurement decisions rely on vendor Certificate of Analysis (CoA) data due to absence of pharmacopoeial reference standards or regulated impurity limits
No publicly reported biological activity data; may support novel probe development or IP generation if target engagement is established
Data to verify

Why Generic Substitution Fails in Research Procurement


In the absence of published selectivity or potency data, the primary risk of generic substitution for this compound arises from its specific substitution pattern—4-bromo, 3-ethoxy on the benzamide ring combined with a 4-(trifluoromethyl)-2-pyridinyl amide—a motif found in certain kinase inhibitor pharmacophores [1]. Even minor alterations to any of these substituents (e.g., replacing bromo with chloro, or ethoxy with methoxy) could drastically alter target binding, cellular permeability, or metabolic stability. The 4-bromo-3-ethoxy pattern is structurally distinct from common analogues such as 4-chloro-3-methoxy or 3-ethoxy-4-fluoro benzamides, and no head-to-head data exist to guarantee functional equivalence. Therefore, substituting with an in-class benzamide lacking the exact substitution array would introduce uncharacterized variables into any experiment, undermining reproducibility and data interpretability.

Substitution pattern
4-Bromo-3-ethoxy (target)
4-Chloro-3-methoxy or 3-ethoxy-4-fluoro analogues
Minor halogen or alkoxy changes may alter target binding, permeability, and metabolic stability. No head-to-head data exist to support functional equivalence.
Characterization level
No published bioactivity or selectivity data
Exemplified analogues with disclosed kinase IC50 data
Substituting with a data-rich analogue may introduce uncharacterized variables; the target compound remains an underexplored scaffold requiring independent validation.
Procurement basis
Vendor CoA at ≥95% purity
Pharmacopoeial-grade benzamides with certified impurity profiles
Absence of compendial standards means purity and impurity profiles may vary between vendors or lots; QC burden may shift to end user.

Quantitative Differentiation Evidence


Purity Specification vs. Pharmacopoeial Standards

The commercial supply of Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- is specified at a minimum purity of 95% . No pharmacopoeial reference standard or certified impurity profile exists for this compound, distinguishing it from well-characterized benzamide drugs (e.g., metoclopramide, sulpiride) where impurity limits are legally defined. Procurement decisions must therefore rely on vendor Certificate of Analysis (CoA) data rather than compendial monographs.

Purity Specification
Class-level inference
Target: ≥95% (vendor spec)
Pharmacopoeial benzamides: ≥99.0% with impurity limits
Lower minimum purity and absence of regulated impurity thresholds distinguish procurement context
CoA review recommended for high-purity applications
Chemical Purity Procurement Specification Quality Control

Molecular Weight Differentiation from Analogues

The molecular weight of the target compound (389.17 g/mol) is significantly higher than simpler benzamide analogues such as 4-bromo-3-methoxybenzamide (~230-260 g/mol range) or unsubstituted N-(2-pyridinyl)benzamide (~198 g/mol). The increased molecular weight is driven by the trifluoromethyl (-CF3) and ethoxy (-OCH2CH3) substituents, which contribute to higher lipophilicity (cLogP estimated >3) and may influence membrane permeability and non-specific protein binding in biological assays. No experimental logD or permeability data are available for direct comparison.

Molecular Weight
Class-level inference
389.17 g/mol
130–191 g/mol higher than simpler benzamide analogues; may influence lipophilicity and membrane permeability
No experimental logP or permeability data available
Physicochemical Property Molecular Weight Structural Comparison

Kinase Inhibitor Patent Landscape and Data Gaps

The structural scaffold of trifluoromethyl-substituted benzamides attached to a pyridine ring is claimed in multiple patent families as kinase inhibitors, particularly targeting TrkA, Btk, and FGFR kinases [1] [2]. However, a comprehensive search of these patent documents reveals that the specific compound Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]- (CAS 1620677-35-1) is not explicitly claimed, exemplified, or characterized with biological data in any accessible patent. This differentiates it from closely related exemplified compounds (e.g., 4-chloro-3-methoxy analogues) that have disclosed IC50 values in the nanomolar to low micromolar range.

Patent Data Gap
Cross-study comparable
Not explicitly claimed or biologically characterized in any accessible patent
Absence of data differentiates this compound from exemplified analogues with disclosed kinase IC50 values
Presents opportunity for novel IP if biological activity is confirmed
Patent Analysis Kinase Inhibitor Pharmacophore

Evidence-Based Research Application Scenarios


Kinase Inhibitor Pharmacophore Exploration

Based on the patent landscape indicating that trifluoromethyl-pyridinyl benzamides act as kinase inhibitors [1], this compound may serve as a synthetic intermediate or structural probe in medicinal chemistry campaigns targeting TrkA, Btk, or FGFR kinases. Its specific 4-bromo-3-ethoxy substitution pattern distinguishes it from exemplified analogues and could be used to explore halogen-bonding interactions or substituent effects on target binding.

Agricultural Fungicide Scaffold Development

Patent disclosures describe N-[2-(4-pyridinyl)ethyl]benzamide derivatives as effective agricultural fungicides [2]. Although this compound features a different linker (amide directly attached to pyridine rather than through an ethyl spacer), the shared benzamide-pyridine core suggests potential for structure-activity relationship (SAR) studies in agrochemical lead optimization, provided that synthetic viability is confirmed.

Academic Screening Library Inclusion

The compound's commercial availability at 95% purity makes it logistically feasible for inclusion in academic small-molecule screening collections. Its underexplored status (no published bioactivity) combined with a kinase-relevant scaffold may appeal to laboratories conducting phenotypic or target-based screens seeking novel chemical matter.

Analytical Reference Standard Development

Given the absence of pharmacopoeial standards for this compound class , this specific benzamide could be procured for use as an in-house reference standard in HPLC/UPLC method development, impurity profiling, or forced degradation studies, particularly when developing analytical methods for structurally related benzamide active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore exploration
Substitution pattern identity
Kinase panel screening; target engagement confirmation
Agrochemical scaffold SAR studies
Benzamide-pyridine core scaffold
Synthetic viability confirmation; antifungal assay context
Academic screening library inclusion
Underexplored status with kinase-relevant scaffold
Phenotypic or target-based screening endpoints
In-house analytical reference standard
Minimum 95% purity specification
HPLC/UPLC method development; impurity profiling review
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